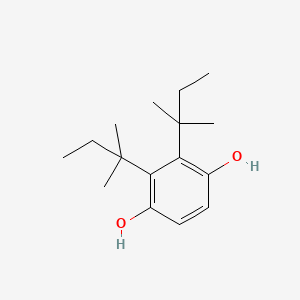
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 2-methylbutan-2-yl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol typically involves Friedel-Crafts alkylation reactions. In one method, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for higher yields and efficiency. The use of excess 3-methyl-2-butanol and controlled reaction conditions, such as temperature and acid concentration, are crucial for maximizing the production .
化学反应分析
Types of Reactions: 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the alkyl groups or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects .
相似化合物的比较
- 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
- 1,4-Dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Comparison: Compared to these similar compounds, 2,3-Bis(2-methylbutan-2-yl)benzene-1,4-diol is unique due to the specific positioning of its hydroxyl groups and alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
67708-79-6 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
2,3-bis(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-7-15(3,4)13-11(17)9-10-12(18)14(13)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 |
InChI 键 |
GPMCZKILFBRNNY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=C(C=CC(=C1C(C)(C)CC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


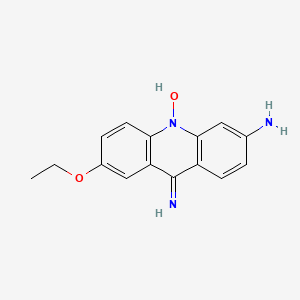
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
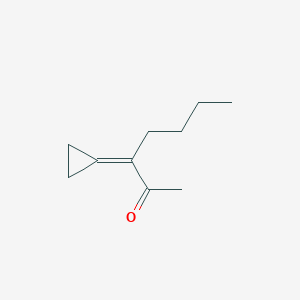
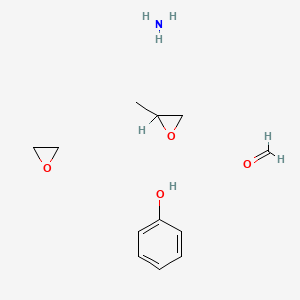
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
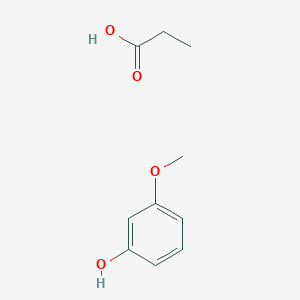
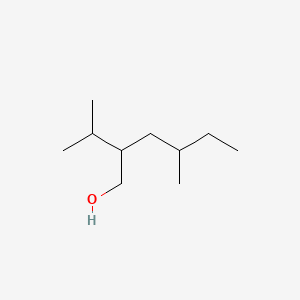
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
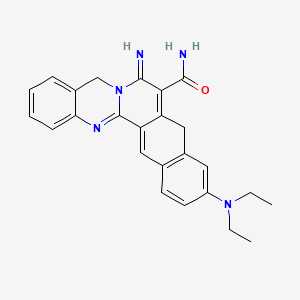
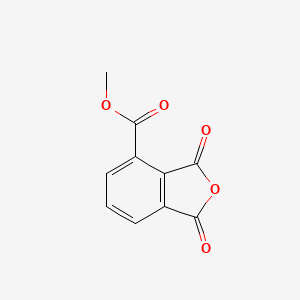
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
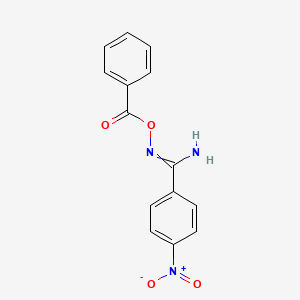
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
